Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate is a chemical compound with the molecular formula C11H9BrN2O2. It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure.
Mechanism of Action
Target of Action
The primary targets of Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate are currently unknown. This compound belongs to the 1,6-naphthyridines class, which is known for its wide range of biological applications . .
Mode of Action
As a member of the 1,6-naphthyridines class, it may interact with its targets in a manner similar to other compounds in this class
Biochemical Pathways
1,6-naphthyridines have been associated with a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . The specific pathways and downstream effects of this compound require further investigation.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2 and CYP2C19, enzymes involved in drug metabolism .
Result of Action
Given its potential pharmacological activities, it may induce changes at the cellular level that result in its therapeutic effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-bromo-1,6-naphthyridine-3-carboxylate typically involves the bromination of 1,6-naphthyridine followed by esterification. One common method includes the reaction of 1,6-naphthyridine with bromine in the presence of a suitable solvent to introduce the bromine atom at the 8-position. This is followed by esterification with ethyl chloroformate to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthyridine oxides or reduction to form naphthyridine derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic compounds. Conditions often involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.
Major Products Formed:
- Substituted naphthyridines
- Naphthyridine oxides
- Naphthyridine derivatives
- Carboxylic acids
Scientific Research Applications
Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
- Ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate
- Methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate
Comparison: Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activities.
Properties
IUPAC Name |
ethyl 8-bromo-1,6-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-2-16-11(15)8-3-7-4-13-6-9(12)10(7)14-5-8/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGMPPDBSSRDNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1)C=NC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.